molecular formula C20H32N5O11P B12333504 [[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

[[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

Cat. No.: B12333504
M. Wt: 549.5 g/mol
InChI Key: OCSNDZVWYFILJW-OAHLLOKOSA-N
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Description

The compound [[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base, which is a key component in many biological molecules, and a carbonate group, which is often used in medicinal chemistry for drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate involves multiple steps, starting with the preparation of the purine base. The purine base is then functionalized with a hydroxymethylamino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

[[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethylamino group can yield aldehydes or carboxylic acids, while substitution of the carbonate group can introduce various functional groups .

Scientific Research Applications

[[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes due to its purine base.

    Medicine: Investigated for its potential as a drug delivery system due to its carbonate group, which can enhance the solubility and stability of drugs.

Mechanism of Action

The mechanism of action of [[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially affecting DNA and RNA synthesis. The carbonate group can facilitate the delivery of the compound to specific cellular targets by enhancing its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate: is unique due to its combination of a purine base and a carbonate group, which provides a unique set of chemical and biological properties. This combination allows for versatile applications in various scientific fields .

Properties

Molecular Formula

C20H32N5O11P

Molecular Weight

549.5 g/mol

IUPAC Name

[[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

InChI

InChI=1S/C20H32N5O11P/c1-13(2)35-19(27)30-10-33-37(29,34-11-31-20(28)36-14(3)4)12-32-15(5)6-25-8-23-16-17(24-9-26)21-7-22-18(16)25/h7-8,13-15,26H,6,9-12H2,1-5H3,(H,21,22,24)/t15-/m1/s1

InChI Key

OCSNDZVWYFILJW-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)NCO)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCO)OCOC(=O)OC(C)C

Origin of Product

United States

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